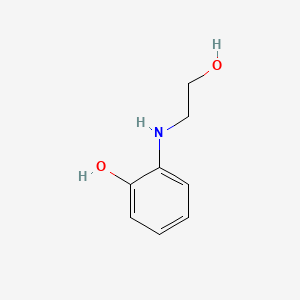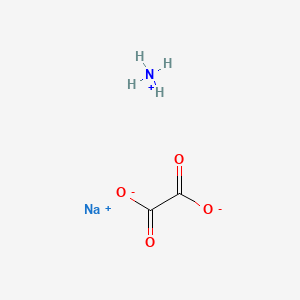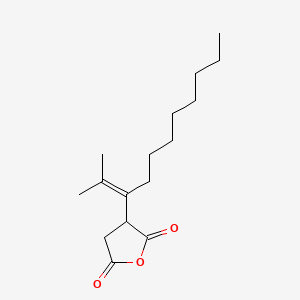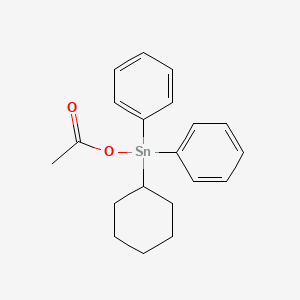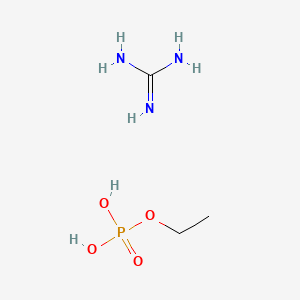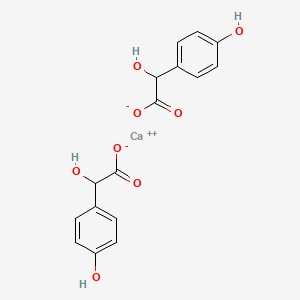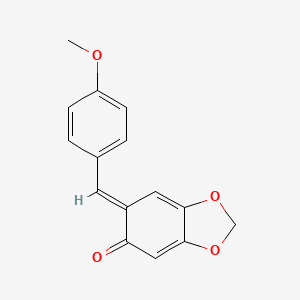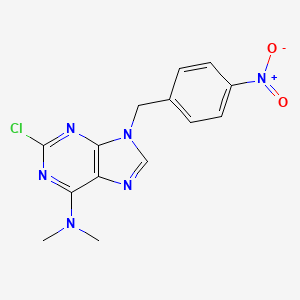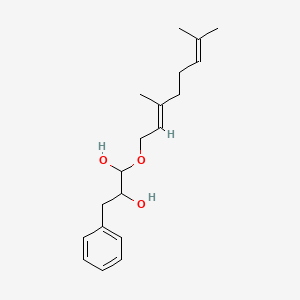
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol is an organic compound with a complex structure, featuring both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the reaction of 3,7-dimethyl-2,6-octadien-1-ol with phenylpropane-1,2-diol under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as distillation, crystallization, and chromatography ensures the separation and purification of the final product.
化学反応の分析
Types of Reactions
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
類似化合物との比較
Similar Compounds
Geraniol: A similar compound with a structure that includes a 3,7-dimethyl-2,6-octadienyl group.
Nerol: Another related compound with similar functional groups and properties.
Geranyl acetate: A derivative of geraniol with an acetate group.
Uniqueness
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its specific structure allows for diverse applications and reactivity compared to its analogs.
特性
CAS番号 |
94134-39-1 |
|---|---|
分子式 |
C19H28O3 |
分子量 |
304.4 g/mol |
IUPAC名 |
1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-phenylpropane-1,2-diol |
InChI |
InChI=1S/C19H28O3/c1-15(2)8-7-9-16(3)12-13-22-19(21)18(20)14-17-10-5-4-6-11-17/h4-6,8,10-12,18-21H,7,9,13-14H2,1-3H3/b16-12+ |
InChIキー |
UMLPGGUXQFSKHT-FOWTUZBSSA-N |
異性体SMILES |
CC(=CCC/C(=C/COC(C(CC1=CC=CC=C1)O)O)/C)C |
正規SMILES |
CC(=CCCC(=CCOC(C(CC1=CC=CC=C1)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


